5-(3-Chloropropyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2 |
InChI Key |
WDPKPYMPOCPCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 3 Chloropropyl 1,3 Thiazole
Retrosynthetic Analysis of the 5-(3-Chloropropyl)-1,3-thiazole Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection of the thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, typically occurs between the N1-C2 and S1-C5 bonds or the C4-C5 and N3-C4 bonds. This approach leads to two main synthetic strategies based on well-established thiazole syntheses.
The most common disconnection strategy for thiazoles involves breaking the ring into a thioamide-containing fragment and an α-halocarbonyl component. In the context of this compound, this would involve a precursor containing the 3-chloropropyl group attached to a three-carbon unit and a separate thioamide source.
| Disconnection Approach | Resulting Precursors | Relevant Synthesis Method |
|---|---|---|
| Breaking N1-C2 and S1-C5 bonds | α-Halocarbonyl compound and a Thioamide derivative | Hantzsch Thiazole Synthesis |
| Breaking C4-C5 and N3-C4 bonds | α-Acylaminocarbonyl compound and a Thionating Agent | Gabriel Thiazole Synthesis |
Precursor Chemistry and Starting Material Selection for Thiazole Annulation
The selection of appropriate starting materials is critical for the successful synthesis of this compound. The choice of precursors is directly dictated by the chosen synthetic route, primarily the Hantzsch or Gabriel synthesis.
Utilization of α-Halocarbonyl Compounds and Thioamides
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and relies on the condensation of an α-halocarbonyl compound with a thioamide. nih.govyoutube.com For the synthesis of this compound, a key precursor would be an α-halocarbonyl compound bearing the 3-chloropropyl moiety. A plausible starting material is 1-chloro-4-halobutan-2-one. The choice of the halogen at the alpha position (e.g., bromine or chlorine) can influence the reactivity of the substrate.
The thioamide component provides the nitrogen and sulfur atoms of the thiazole ring. Thioformamide is a common choice for introducing an unsubstituted C2 position in the thiazole ring. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Approaches Involving Thioureas and Related Derivatives
Thiourea (B124793) and its derivatives are also widely used in thiazole synthesis, particularly for preparing 2-aminothiazoles. nih.govnih.gov While not directly leading to an unsubstituted C2 position, the resulting 2-amino group can potentially be removed or modified in subsequent steps if necessary. The reaction of an α-halocarbonyl compound with thiourea follows a similar mechanism to the Hantzsch synthesis with thioamides. nih.govyoutube.com The use of substituted thioureas allows for the introduction of various groups at the 2-position of the thiazole ring. nih.govrsc.org
Classical and Modern Approaches to 1,3-Thiazole Ring Formation
The formation of the 1,3-thiazole ring is the central step in the synthesis of this compound. The Hantzsch and Gabriel syntheses are two of the most classical and reliable methods for this transformation.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent method for constructing the thiazole ring. nih.govsynarchive.com It involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea. nih.govyoutube.comcutm.ac.inchemhelpasap.comencyclopedia.pub The reaction is typically carried out in a suitable solvent, and the conditions can often be mild. chemhelpasap.com
The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl compound to form an intermediate, which then undergoes cyclization via attack of the nitrogen on the carbonyl carbon. Subsequent dehydration yields the final thiazole product. nih.gov
Variants of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions. mdpi.com These can include the use of microwave irradiation to accelerate the reaction. nih.gov
| Reactants | Key Features | Potential for this compound Synthesis |
|---|---|---|
| α-Halocarbonyl and Thioamide | Versatile, widely applicable for substituted thiazoles. nih.govcutm.ac.in | Direct route using 1-chloro-4-halobutan-2-one and thioformamide. |
| α-Halocarbonyl and Thiourea | Leads to 2-aminothiazoles. nih.govchemhelpasap.com | Indirect route requiring subsequent removal of the amino group. |
Gabriel Thiazole Synthesis
The Gabriel thiazole synthesis offers an alternative route to thiazoles, particularly for those substituted at the 2- and 5-positions. cutm.ac.inencyclopedia.pub This method involves the cyclization of α-acylaminocarbonyl compounds in the presence of a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). cutm.ac.inencyclopedia.pub
For the synthesis of this compound, this would necessitate the preparation of an α-acylaminoketone precursor where the acyl group corresponds to the desired C2 substituent (in this case, a formyl group for an unsubstituted C2) and the ketone contains the 3-chloropropyl side chain. The reaction typically requires heating. encyclopedia.pub
While a viable method, the Gabriel synthesis can sometimes be limited by the availability of the starting α-acylaminocarbonyl compounds and the often harsh reaction conditions. analis.com.my
Cyclization Reactions of Specific Intermediates
The formation of the thiazole ring in this compound often relies on the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com In the context of synthesizing 5-substituted thiazoles, the reaction intermediates are carefully chosen to yield the desired product.
One common approach involves the reaction of a suitably substituted α-haloketone with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, forming an open-chain intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to the formation of a thiazoline (B8809763) intermediate. Subsequent dehydration yields the aromatic thiazole ring. nih.gov
For instance, the synthesis of 2,5-disubstituted thiazoles can be achieved through the cyclization of N-substituted α-amino acids. acs.orgnih.gov This method offers a metal-free approach, utilizing thionyl chloride for the activation of the carboxylic acid, which then undergoes intramolecular cyclization. acs.orgnih.gov
Another strategy involves the cyclization of intermediates derived from α-chloroglycinates and thiobenzamides or thioureas. researchgate.netresearchgate.net This catalyst-free heterocyclization provides a direct route to polysubstituted 5-acylamino-1,3-thiazoles. researchgate.netresearchgate.net The reaction mechanism is believed to involve the formation of a hydroxy intermediate which then dehydrates to form the final thiazole derivative. researchgate.net
| Intermediate Type | Reactants | Key Features | Resulting Thiazole |
| α-Haloketone & Thioamide | 2-bromoacetophenone, Thiourea | High-yielding, simple procedure (Hantzsch synthesis). chemhelpasap.com | 2-amino-4-phenylthiazole chemhelpasap.com |
| N-Substituted α-Amino Acid | N-substituted α-amino acid, Thionyl chloride | Metal-free, mild conditions, scalable. acs.orgnih.gov | 2,5-disubstituted thiazoles acs.orgnih.gov |
| α-Chloroglycinate & Thioamide | α-chloroglycinate, Thiobenzamide/Thiourea | Catalyst-free, mild conditions. researchgate.netresearchgate.net | 2,4-disubstituted-5-acylamino-1,3-thiazoles researchgate.net |
Regioselective Synthesis of 5-Substituted 1,3-Thiazoles
Achieving regioselectivity is crucial when synthesizing specifically substituted thiazoles like this compound. The substitution pattern on the final thiazole ring is determined by the structure of the initial reactants.
In the Hantzsch synthesis, the substituent at the 5-position of the thiazole originates from the α-haloketone. Therefore, to synthesize this compound, a key starting material would be a ketone bearing a 3-chloropropyl group adjacent to the carbonyl, which is then halogenated at the α-position.
A plausible mechanism for achieving regioselectivity involves the initial displacement of the halogen from the α-bromo-1,3-diketone by the sulfur of a thioamide. This forms an S-alkylated open-chain intermediate. Subsequent nucleophilic attack by the imine nitrogen onto the less sterically hindered carbonyl carbon directs the cyclization to form the desired 5-acylfunctionalized thiazole. nih.gov
Recent methods have also demonstrated the regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles through the reaction of unsymmetrical α-bromo-1,3-diketones with a pyrazole-carbothioamide under solvent-free conditions. nih.gov Another approach involves the calcium-catalyzed reaction of propargyl alcohols with thioamides, which proceeds through a regioselective 5-exo dig cyclization of an allene (B1206475) intermediate to yield substituted thiazoles. nih.govacs.org
Functional Group Introduction and Interconversion on the Chloropropyl Side Chain
The 3-chloropropyl side chain of the target molecule can either be incorporated from the start of the synthesis or introduced and modified at a later stage through functional group interconversions. solubilityofthings.comfiveable.meimperial.ac.uk
A common strategy is to start with a precursor that already contains a functional group that can be converted to the chloropropyl group. For example, a precursor with a hydroxypropyl or aminopropyl side chain can be synthesized and then converted to the desired chloropropyl derivative.
The conversion of a hydroxyl group to a chloro group can be achieved using various chlorinating agents. vanderbilt.edu For instance, reacting an alcohol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard methods for this transformation. vanderbilt.eduub.edu Similarly, an amino group can be converted to a chloro group via a Sandmeyer-type reaction, although this is less common for alkyl chains.
Alternatively, the chloropropyl side chain can be built up on a pre-formed thiazole ring. This might involve Friedel-Crafts acylation of the thiazole with a suitable acyl halide (e.g., 4-chlorobutanoyl chloride), followed by reduction of the resulting ketone to give the 3-chloropropyl side chain.
A general procedure for the synthesis of 3-chloropropionylamido thiazoles involves reacting a 2-aminothiazole (B372263) with 3-chloropropionyl chloride in refluxing benzene. nih.gov The resulting amide can then be further modified.
| Starting Functional Group | Reagent | Resulting Functional Group | Reaction Type |
| Hydroxyl (-OH) | Thionyl chloride (SOCl₂) | Chloro (-Cl) | Nucleophilic Substitution vanderbilt.eduub.edu |
| Amine (-NH₂) | Sodium nitrite, HCl | Chloro (-Cl) | Sandmeyer Reaction (for aromatic amines) |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Reduction | Chloropropyl (-CH₂CH₂CH₂Cl) | Acylation followed by Reduction |
| 2-Aminothiazole | 3-Chloropropionyl chloride | 2-(3-chloropropionamido)thiazole | Acylation nih.gov |
Catalytic and Microwave-Assisted Synthetic Enhancements
Catalysts can play a significant role in various thiazole syntheses. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, achieving high yields under conventional heating or ultrasonic irradiation. nih.govbepls.com Calcium triflate (Ca(OTf)₂) has been shown to catalyze the synthesis of substituted thiazoles from tertiary propargyl alcohols and thioamides. nih.govacs.org
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govrsc.orgrsc.org The Hantzsch thiazole synthesis, for instance, can be significantly accelerated using microwave irradiation. nih.gov The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas was achieved in higher yields and much shorter reaction times (less than 30 minutes) using microwave heating compared to conventional refluxing (8 hours). nih.gov Similarly, the preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has been successfully performed using microwave activation. rsc.orgcnr.it The use of chitosan (B1678972) as a biocatalyst in microwave-assisted multicomponent synthesis of thiazolyl-pyridazinediones also highlights the trend towards greener and more efficient synthetic protocols. nih.gov
| Method | Catalyst/Condition | Advantages | Example Application |
| Catalytic Synthesis | Silica-supported tungstosilisic acid | Reusable catalyst, high yields, green method. nih.govbepls.com | One-pot Hantzsch thiazole synthesis. nih.govbepls.com |
| Catalytic Synthesis | Calcium triflate (Ca(OTf)₂) | Efficient catalysis for specific substrates. nih.govacs.org | Synthesis from propargyl alcohols and thioamides. nih.govacs.org |
| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. nih.govrsc.org | Hantzsch thiazole synthesis. nih.gov |
| Microwave-Assisted Synthesis | Microwave Irradiation | Efficient synthesis of fused thiazole systems. rsc.orgcnr.it | Synthesis of thiazolo[5,4-d]thiazoles. rsc.orgcnr.it |
| Microwave-Assisted Catalysis | Chitosan | Eco-friendly catalyst, high yields, short reaction times. nih.gov | Multicomponent synthesis of thiazolyl-pyridazinediones. nih.gov |
Reactivity and Mechanistic Investigations of 5 3 Chloropropyl 1,3 Thiazole
Reactivity of the Thiazole (B1198619) Ring System
The 1,3-thiazole ring is an electron-rich heterocyclic system, yet the presence of the electronegative nitrogen and sulfur atoms imparts a degree of electron deficiency, influencing its susceptibility to attack by both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus
The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the heteroatoms and any existing substituents. In the case of 5-(3-chloropropyl)-1,3-thiazole, the 5-position is already occupied by the alkyl side chain. Theoretical calculations of π-electron density suggest that for thiazole itself, the C5 position is the most electron-rich and therefore most susceptible to electrophilic attack, followed by the C4 position. nih.govdergipark.org.tr The C2 position is the most electron-deficient. libretexts.org
For 5-alkyl-substituted thiazoles, the alkyl group is generally considered to be weakly activating and ortho-, para-directing. In this context, the "ortho" positions are C4 and the sulfur atom, while the "para" position is C2. Therefore, electrophilic attack on this compound would be expected to occur at the C4 or C2 positions. The precise outcome of a given electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation of thiazole derivatives can be achieved using various halogenating agents. wikipedia.orgyoutube.commasterorganicchemistry.com Nitration of five-membered heterocycles, including thiazoles, has been accomplished using reagents such as nitric acid in trifluoroacetic anhydride. bepls.comresearchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂/FeBr₃ | 4-Bromo-5-(3-chloropropyl)-1,3-thiazole | The alkyl group directs ortho to the C4 position. |
| HNO₃/H₂SO₄ | 4-Nitro-5-(3-chloropropyl)-1,3-thiazole or 2-Nitro-5-(3-chloropropyl)-1,3-thiazole | The strong acidic conditions may lead to protonation of the ring nitrogen, influencing the directing effects. |
| RCOCl/AlCl₃ | 4-Acyl-5-(3-chloropropyl)-1,3-thiazole | Friedel-Crafts acylation is expected to favor the more activated C4 position. |
Nucleophilic Attack Patterns on the Thiazole Ring
The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. nih.govdergipark.org.tr This reactivity is enhanced if the ring is quaternized at the nitrogen atom. libretexts.org While the C2 position is the most common site for nucleophilic substitution, reactions at other positions are also possible, especially if a good leaving group is present.
In this compound, direct nucleophilic attack on the unsubstituted C2 or C4 positions is generally difficult and requires strong nucleophiles or activation of the ring. However, if a halogen were introduced at the C2 position, for example, it would be readily displaced by a variety of nucleophiles.
Transformations of the 3-Chloropropyl Side Chain
The 3-chloropropyl side chain offers a versatile handle for a variety of chemical modifications, primarily involving the carbon-chlorine bond.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The chlorine atom at the terminus of the propyl chain is a good leaving group and can be readily displaced by a wide range of nucleophiles via either SN1 or SN2 mechanisms. libretexts.orgyoutube.com The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Given that the chlorine is on a primary carbon, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org This would lead to inversion of configuration if the carbon were chiral, though in this case it is not. SN1 reactions, which proceed through a carbocation intermediate, are less likely for this primary halide unless promoted by a Lewis acid or highly polar protic solvents. masterorganicchemistry.com The electron-withdrawing nature of the thiazole ring may have a modest retarding effect on the rate of an SN1 reaction due to destabilization of the resulting primary carbocation.
Table 2: Examples of Nucleophilic Substitution on the 3-Chloropropyl Side Chain
| Nucleophile | Reagent Example | Product |
| Cyanide | NaCN | 5-(3-Cyanopropyl)-1,3-thiazole |
| Azide | NaN₃ | 5-(3-Azidopropyl)-1,3-thiazole |
| Hydroxide | NaOH | 5-(3-Hydroxypropyl)-1,3-thiazole |
| Alkoxide | NaOR' | 5-(3-Alkoxypropyl)-1,3-thiazole |
| Amine | R'₂NH | 5-(3-Dialkylaminopropyl)-1,3-thiazole |
Elimination Reactions to Form Unsaturated Side Chains
Treatment of this compound with a strong, sterically hindered base can induce an elimination reaction (E2 mechanism) to form 5-allyl-1,3-thiazole. This reaction involves the abstraction of a proton from the carbon adjacent to the thiazole ring (the β-carbon relative to the chlorine) and the concurrent expulsion of the chloride ion.
The regioselectivity of the elimination will favor the formation of the more stable, conjugated alkene if possible. In this case, elimination leads to a double bond in conjugation with the aromatic thiazole ring, which is an energetically favorable outcome.
Organometallic Reactions Involving the Halogen Moiety (e.g., Grignard, Organolithium)
The chloro group on the side chain can be utilized to form organometallic reagents, such as Grignard or organolithium reagents. libretexts.orgmnstate.edusigmaaldrich.com The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ethereal solvent. sigmaaldrich.com
Reaction: Thiazole-CH₂CH₂CH₂Cl + Mg → Thiazole-CH₂CH₂CH₂MgCl
Similarly, an organolithium reagent could be prepared by reacting the chloride with lithium metal. wikipedia.orgyoutube.com
Reaction: Thiazole-CH₂CH₂CH₂Cl + 2Li → Thiazole-CH₂CH₂CH₂Li + LiCl
A potential complication in the formation of these organometallic reagents is the presence of the thiazole ring itself. The acidic proton at the C2 position of the thiazole ring could be deprotonated by the newly formed Grignard or organolithium reagent, leading to a mixture of products. Furthermore, the nitrogen and sulfur heteroatoms could potentially coordinate with the metal, affecting the reactivity of the organometallic species. Careful control of reaction conditions, such as low temperatures, would be crucial to favor the desired reaction at the chloropropyl side chain.
Once formed, these organometallic reagents would be powerful nucleophiles and bases, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
Cross-Coupling Reactions Utilizing the Chloropropyl Group (e.g., Suzuki, Heck, Sonogashira)
The chloropropyl group at the 5-position of 1,3-thiazole offers a potential site for carbon-carbon bond formation through various cross-coupling reactions. While direct studies on this compound are not extensively documented in the literature, the reactivity of alkyl chlorides in established cross-coupling methodologies provides a basis for predicting its behavior.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between an organoboron reagent and an organic halide. While aryl and vinyl halides are the most common substrates, the use of alkyl halides, including chlorides, has been an area of active research. The coupling of unactivated secondary alkyl chlorides has been achieved under mild conditions using nickel catalysts. For heteroaromatic systems, Suzuki-Miyaura coupling of chloro heterocycles has been demonstrated, suggesting that the chloropropyl group on the thiazole ring could potentially undergo this transformation to introduce new alkyl or aryl substituents. The reaction would likely require a suitable palladium or nickel catalyst system, a base, and an appropriate boronic acid or ester.
A representative, analogous Suzuki-Miyaura coupling of an alkyl chloride is presented in the table below:
| Entry | Alkyl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 1-Chloro-3-phenylpropane | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1,4-Diphenylbutane | 85 |
This is a representative example from analogous systems and not a direct experimental result for this compound.
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. The use of saturated alkyl halides as coupling partners is less common and generally more challenging due to the slower oxidative addition to the palladium catalyst and the potential for β-hydride elimination from the alkyl group. For the chloropropyl group of this compound, a successful Heck-type reaction would likely require specialized catalytic systems, possibly involving nickel catalysts or the use of photoredox catalysis to facilitate the formation of the necessary alkyl radical intermediate.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The direct Sonogashira coupling of unactivated alkyl halides is not a standard transformation due to the difficulty of oxidative addition of the sp³ C-Cl bond to the palladium(0) catalyst. However, variations of this reaction, such as those involving radical intermediates or the use of nickel catalysts, have been explored for coupling alkyl halides with alkynes.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can involve either the thiazole ring or the chloropropyl side chain.
Oxidation: The thiazole ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring cleavage. For instance, treatment of benzothiazole (B30560) derivatives with magnesium monoperoxyphthalate (MMPP) in alcohol solvents results in oxidative ring-opening to yield acyl aminobenzene sulfonate esters. Studies on the photooxidation of peptidic oxazoles and thiazoles have shown that thiazoles are less reactive towards singlet oxygen than oxazoles. The chloropropyl side chain would be expected to be relatively stable to mild oxidizing agents. Under more forcing conditions, oxidation of the propyl chain could potentially occur.
Reduction: The thiazole ring is also relatively stable towards reduction. Catalytic hydrogenation with platinum and reductions with metals in acid have been shown to be tolerated by the thiazole ring. However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. Reductive cleavage of the C-S bond in some thiazole derivatives has been achieved using sodium in liquid ammonia. The chloropropyl group can be susceptible to reduction, where the chlorine atom is replaced by hydrogen, depending on the reducing agent and reaction conditions employed.
Rearrangement Reactions and Tautomerism Studies
Rearrangement Reactions: While specific rearrangement reactions involving this compound are not well-documented, related heterocyclic systems undergo various rearrangements. For example, the rearrangement of 4-(aminothiocarbonyl)oxazoles to 5-aminothiazoles has been reported. It is conceivable that under certain conditions, such as thermal or photochemical activation, or in the presence of strong acids or bases, rearrangements involving the thiazole ring or the chloropropyl side chain could occur.
Tautomerism: Tautomerism in 5-alkyl-1,3-thiazoles is not commonly observed as the substituents are attached to the ring via carbon-carbon bonds, and there are no readily mobile protons on the thiazole ring itself that would lead to common tautomeric forms like keto-enol or imine-enamine tautomerism. The thiazole ring is aromatic, which contributes to its stability and reduces the driving force for tautomerization. However, in substituted thiazole derivatives containing functional groups with mobile protons, such as hydroxy or amino groups, tautomerism is a significant consideration. For this compound itself, significant tautomeric equilibria are not expected under normal conditions.
Derivatization and Analogue Synthesis of 5 3 Chloropropyl 1,3 Thiazole
Diversification at the Chloropropyl Moiety
The presence of a reactive chloropropyl group at the C-5 position of the thiazole (B1198619) ring serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogues.
Synthesis of Alkylated and Arylated Analogues
The chlorine atom of the propyl side chain is susceptible to nucleophilic substitution, providing a straightforward route for the introduction of various alkyl and aryl groups. This can be achieved through reactions with organometallic reagents or through Williamson ether synthesis-type reactions with alkoxides and phenoxides.
A study on the arylation of unsaturated compounds has shown that 3-aryl-2-chloropropanals can be synthesized via the Meerwein reaction of arenediazonium chlorides with acrolein. wikipedia.orgpharmaguideline.com These intermediates can then undergo cyclocondensation with thiourea (B124793) to form 2-amino-5-benzyl-1,3-thiazole derivatives. wikipedia.orgpharmaguideline.com This suggests a potential pathway for introducing aryl moieties at the propyl side chain of a thiazole.
Table 1: Examples of Potential Alkylated and Arylated Analogues
| Reagent | Resulting Side Chain |
| Phenylmagnesium bromide | -(CH2)3-Ph |
| Sodium phenoxide | -(CH2)3-O-Ph |
| n-Butyllithium | -(CH2)3-CH2CH2CH2CH3 |
| Sodium 4-methoxyphenoxide | -(CH2)3-O-C6H4-OCH3 |
Introduction of Oxygen, Nitrogen, and Sulfur Heteroatoms into the Side Chain
The chloropropyl moiety is also an excellent precursor for the introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the side chain. This is typically accomplished through nucleophilic substitution reactions with appropriate heteroatomic nucleophiles.
Oxygen: Reaction with hydroxide sources, such as sodium hydroxide, can lead to the corresponding alcohol, 5-(3-hydroxypropyl)-1,3-thiazole. This alcohol can be further derivatized to ethers or esters.
Nitrogen: Amines, both primary and secondary, can readily displace the chloride to yield a variety of amino analogues. For example, reaction with ammonia would produce 5-(3-aminopropyl)-1,3-thiazole, while reaction with a secondary amine like diethylamine would yield 5-(3-(diethylamino)propyl)-1,3-thiazole.
Sulfur: Thiolates (RS⁻) can be used to introduce sulfur-containing functionalities. For instance, reaction with sodium hydrosulfide (NaSH) would lead to the corresponding thiol, 5-(3-mercaptopropyl)-1,3-thiazole.
Modification and Functionalization of the Thiazole Ring
The thiazole ring itself offers multiple sites for functionalization, allowing for a wide range of structural modifications. The electronic nature of the thiazole ring, with its electron-deficient C-2 position and more electron-rich C-4 and C-5 positions, dictates the regioselectivity of these reactions.
Substitution at C-2, C-4, and C-5 Positions
The different carbon positions on the thiazole ring exhibit distinct reactivities, which can be exploited for selective functionalization.
C-2 Position: The proton at the C-2 position is the most acidic and can be readily removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a nucleophilic C-2 lithiated species. This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a wide range of substituents at this position. pharmaguideline.com
C-4 Position: While direct functionalization at the C-4 position is less common, it can be achieved through specific synthetic routes. For example, the Hantzsch thiazole synthesis allows for the introduction of substituents at the C-4 position by using appropriately substituted α-haloketones as starting materials. tandfonline.com
C-5 Position: Direct electrophilic substitution on the thiazole ring, such as halogenation or sulfonation, typically occurs at the C-5 position due to its relatively higher electron density. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed to introduce aryl or vinyl groups at a halogenated C-5 position.
Table 2: Representative Functionalization Reactions of the Thiazole Ring
| Position | Reaction Type | Reagent Example | Resulting Substituent |
| C-2 | Lithiation followed by electrophilic quench | n-BuLi, then Benzaldehyde | -CH(OH)Ph |
| C-4 | Hantzsch Synthesis | Substituted α-haloketone | Various alkyl/aryl groups |
| C-5 | Halogenation | N-Bromosuccinimide (NBS) | -Br |
| C-5 | Suzuki Coupling (from 5-bromo derivative) | Phenylboronic acid, Pd catalyst | -Ph |
Synthesis of Fused Thiazole Systems
The 5-(3-chloropropyl)-1,3-thiazole core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactive chloropropyl side chain can participate in intramolecular cyclization reactions to form bicyclic structures. For example, by first introducing a nucleophilic group (e.g., an amine or thiol) at the C-2 or C-4 position of the thiazole ring, a subsequent intramolecular cyclization with the chloropropyl side chain can lead to the formation of fused ring systems like thiazolo[3,2-a]pyrimidines. researchgate.netnih.gov
The synthesis of such fused systems often involves a multi-step sequence. For instance, a 2-aminothiazole (B372263) derivative can be reacted with an appropriate reagent to introduce a functional group that can then cyclize with the chloropropyl chain. These fused systems have a more rigid conformation and present a different three-dimensional arrangement of functional groups, which can be advantageous for specific biological targets.
Preparation of Conjugates and Polymeric Derivatives
The chemical reactivity of this compound also allows for its incorporation into larger molecular assemblies such as conjugates and polymers.
Conjugates: The chloropropyl side chain can be used to link the thiazole moiety to other molecules of interest, such as biomolecules (peptides, carbohydrates) or fluorescent dyes. This is typically achieved by first converting the chloro group to a more reactive functional group, such as an amine or a thiol, which can then be coupled to the target molecule using standard bioconjugation techniques.
Polymeric Derivatives: The thiazole unit can be incorporated into polymeric structures either as a pendant group or as part of the polymer backbone. For example, the chloropropyl group can be converted to a polymerizable group, such as an acrylate or a styrenyl ether, which can then be copolymerized with other monomers. Alternatively, the thiazole ring itself can be part of a larger monomer that is subsequently polymerized. The synthesis of thiazole-containing polymers has been explored for applications in materials science, such as in polymer solar cells. researchgate.netrsc.orgacs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
For 5-(3-Chloropropyl)-1,3-thiazole, ¹H NMR spectroscopy is used to identify the distinct proton environments. The thiazole (B1198619) ring protons at position 2 (H2) and position 4 (H4) are expected to appear as singlets in the aromatic region of the spectrum. The three methylene (B1212753) groups (-CH₂-) of the chloropropyl chain will present as multiplets, likely triplets, in the aliphatic region due to spin-spin coupling with adjacent protons.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show signals for the three carbons of the thiazole ring and the three distinct carbons of the propyl side chain. researchgate.net The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms. mdpi.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to finalize the structural assignment. A COSY spectrum establishes proton-proton coupling relationships, confirming the connectivity within the chloropropyl chain. An HSQC spectrum correlates each proton with its directly attached carbon, unambiguously assigning the signals in both the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-2 (thiazole) | ¹H | ~8.7-8.9 | Singlet |
| H-4 (thiazole) | ¹H | ~7.2-7.4 | Singlet |
| -CH₂- (alpha to thiazole) | ¹H | ~3.0-3.2 | Triplet |
| -CH₂- (beta to thiazole) | ¹H | ~2.0-2.3 | Multiplet (Quintet) |
| -CH₂-Cl | ¹H | ~3.5-3.7 | Triplet |
| C-2 (thiazole) | ¹³C | ~150-154 | - |
| C-4 (thiazole) | ¹³C | ~140-144 | - |
| C-5 (thiazole) | ¹³C | ~125-130 | - |
| -CH₂- (alpha to thiazole) | ¹³C | ~28-32 | - |
| -CH₂- (beta to thiazole) | ¹³C | ~31-35 | - |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₈ClNS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
In a typical electron impact (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺). A characteristic isotopic pattern would also be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a significant [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak.
The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for thiazole derivatives involve the rupture of the heterocyclic ring or cleavage of the side chain. researchgate.netarkat-usa.org For this compound, expected fragmentation could include the loss of a chlorine radical (•Cl), cleavage of the propyl chain at various points, and fragmentation of the thiazole ring itself. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 161/163 | [C₆H₈ClNS]⁺ | Molecular Ion ([M]⁺) |
| 126 | [C₆H₈NS]⁺ | Loss of Chlorine radical |
| 120/122 | [C₄H₅ClS]⁺ | Cleavage of C-C bond in the propyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands. researchgate.net
Key expected vibrations include C-H stretching from both the aromatic thiazole ring (typically >3000 cm⁻¹) and the aliphatic propyl chain (typically <3000 cm⁻¹). The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1400 cm⁻¹ region. nist.gov A distinct band corresponding to the C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Thiazole Ring (C=N, C=C) | Stretching | 1600 - 1450 |
| CH₂ | Bending (Scissoring) | ~1465 |
| Thiazole Ring | Ring Vibrations | 1400 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The thiazole ring acts as the chromophore in this compound. Unsubstituted thiazole typically exhibits a strong absorption band around 230-240 nm, which is attributed to a π → π* electronic transition. nist.gov The presence of the alkyl halide substituent (an auxochrome) may cause a slight shift in the absorption maximum (λₘₐₓ). A weaker n → π* transition might also be observed at a longer wavelength.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π → π* | Thiazole Ring | ~230 - 245 |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would yield exact data on bond lengths, bond angles, and torsional angles. nih.gov This analysis would confirm the planarity of the thiazole ring and reveal the specific conformation of the flexible chloropropyl side chain in the solid state. Such data is invaluable for validating computational models and understanding intermolecular interactions within the crystal lattice. mdpi.com
Table 5: Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Bond Lengths | The precise distance between bonded atoms (e.g., C-S, C-N, C-Cl). |
| Bond Angles | The angle between three connected atoms (e.g., C-S-C, N-C-C). |
| Torsional Angles | The dihedral angle describing the rotation around a bond, defining the side chain's conformation. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable. researchgate.netresearchgate.net The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds. eurl-pesticides.eu This technique separates components of a mixture via a gas chromatograph and then detects them with a mass spectrometer. GC-MS not only assesses the purity of this compound but also provides mass spectra for the main peak and any impurities, aiding in their identification.
Table 6: Chromatographic Techniques and Their Applications
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and preparative isolation. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic properties and aromatic character of 5-(3-chloropropyl)-1,3-thiazole. Methods like Density Functional Theory (DFT) can be employed to determine the molecule's geometry, orbital energies, and electron distribution. chimicatechnoacta.ru
The aromaticity of the thiazole (B1198619) ring is a key determinant of its chemical behavior. Theoretical studies on similar aromatic compounds often utilize methods like the G3 and G4 compound methods to derive thermochemical data, which can elucidate the stability conferred by aromaticity. rsc.org The electronic structure of the thiazole ring in this compound is expected to feature delocalized π-electrons, characteristic of aromatic systems. The nitrogen and sulfur heteroatoms influence the electron density distribution within the ring, impacting its reactivity.
Table 1: Illustrative Quantum Chemical Parameters for a Thiazole Ring
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. chimicatechnoacta.ru |
| Aromatic Stabilization Energy | ~20-25 kcal/mol | A measure of the energetic stabilization due to aromaticity. |
Note: These values are illustrative for a generic thiazole ring and would need to be specifically calculated for this compound.
Conformational Analysis and Energy Landscape of the Side Chain
The 3-chloropropyl side chain of this compound possesses significant conformational flexibility. Conformational analysis aims to identify the stable arrangements (conformers) of this side chain and their relative energies. nih.gov Computational methods can map the potential energy surface by systematically rotating the single bonds of the propyl chain. nih.gov
Table 2: Hypothetical Low-Energy Conformers of the 3-Chloropropyl Side Chain
| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Dihedral Angle (C5-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 180° (anti) | 0.0 |
| B | 180° (anti) | 180° (anti) | 0.8 |
| C | 60° (gauche) | 60° (gauche) | 1.5 |
Note: This table is a hypothetical representation of a conformational analysis and does not represent actual calculated data for this compound.
Prediction of Reactivity and Regioselectivity
Quantum chemical calculations can predict the most likely sites for chemical reactions on this compound. Reactivity indices, derived from the electronic structure, can highlight nucleophilic and electrophilic centers within the molecule. uni-muenchen.de For instance, the Fukui function can be calculated to identify regions susceptible to electrophilic, nucleophilic, or radical attack.
The regioselectivity of reactions, such as substitution on the thiazole ring, can be predicted by comparing the activation energies for different reaction pathways. The nitrogen and sulfur atoms in the thiazole ring, along with the electron-withdrawing nature of the chlorine atom on the side chain, will significantly influence the molecule's reactivity and the outcome of chemical transformations.
Reaction Mechanism Elucidation through Transition State Modeling
Theoretical chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. By modeling the transition states of potential reactions involving this compound, chemists can understand the energy barriers and the step-by-step process of bond breaking and formation. For example, in a nucleophilic substitution reaction at the chloropropyl side chain, the structure and energy of the transition state would be calculated to determine the reaction rate.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov For this compound, an MEP map would likely show regions of negative potential (in red) around the nitrogen atom of the thiazole ring, indicating its potential to act as a hydrogen bond acceptor or a site for electrophilic attack. researchgate.net Conversely, regions of positive potential (in blue) would be expected around the hydrogen atoms.
Ligand-Target Interaction Prediction at the Molecular Level (Computational Docking and Dynamics)
To explore the potential biological activity of this compound, computational docking and molecular dynamics (MD) simulations can be employed. dntb.gov.ua Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein target. mdpi.comphyschemres.org This technique is instrumental in structure-based drug design.
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and calculate the binding free energy, offering a more accurate estimation of the ligand's affinity for the target. rsc.org Thiazole derivatives have been studied as potential inhibitors for various enzymes, and similar computational approaches could be applied to this compound to identify potential biological targets. dntb.gov.ua
Applications As a Synthetic Building Block and Research Tool
Role in the Synthesis of Complex Heterocyclic Compounds
The 1,3-thiazole ring is a fundamental structural motif found in numerous biologically active compounds and approved drugs. chemicalbook.comresearchgate.netresearchgate.net The presence of both a nitrogen and a sulfur atom in the five-membered ring imparts unique electronic properties and allows for diverse biological interactions. The utility of 5-(3-Chloropropyl)-1,3-thiazole as a synthetic intermediate is exemplified by its connection to the synthesis of complex therapeutic agents.
A notable example is the use of a closely related analog, 5-(3-chloropropyl)-4-methylthiazole, as a key intermediate in the synthesis of Ritonavir. chemicalbook.comresearchgate.netgoogle.comgoogle.com Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS and is characterized by its complex molecular architecture. chemicalbook.comgoogle.com The synthesis of Ritonavir involves a multi-step process where the chloropropylthiazole moiety is incorporated to form a significant portion of the final drug structure. google.comgoogle.com This highlights the importance of the chloropropylthiazole scaffold in constructing intricate and pharmacologically active molecules.
The reactivity of the chloropropyl group allows for its conversion into various other functional groups, enabling the construction of diverse heterocyclic systems. For instance, the chlorine atom can be displaced by nucleophiles to introduce amines, azides, or other functionalities, which can then be used in subsequent cyclization reactions to form fused or polycyclic heterocyclic compounds. This versatility makes this compound and its derivatives valuable starting materials for medicinal chemists seeking to create novel molecular entities with potential therapeutic applications. researchgate.net
Precursor for Advanced Organic Materials Research
The thiazole (B1198619) ring is not only significant in medicinal chemistry but also finds applications in materials science. Thiazole-containing compounds have been investigated for their potential use in the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and conductive polymers. mdpi.com The thermal stability and electronic properties of the thiazole ring make it an attractive component for such materials.
Specifically, fused thiazole systems like thiazolo[5,4-d]thiazoles have been incorporated into donor-acceptor conjugated microporous polymers. researchgate.net These materials have shown promise in applications such as photocatalytic hydrogen production from water, demonstrating high performance in visible-light-induced reactions. researchgate.net While direct utilization of this compound in these specific material syntheses is not extensively documented, its structure presents potential as a precursor for such applications. The chloropropyl chain could be functionalized to enable polymerization or to tether the thiazole unit to other molecular components, thereby allowing for the creation of novel polymers with tailored electronic and photophysical properties.
Utilization in Mechanistic Studies of Biological Pathways (as molecular probes, not clinical)
The thiazole scaffold is a key component in the design of molecular probes for studying biological pathways. rsc.org These probes are essential tools for elucidating the mechanisms of action of enzymes and other biological targets. The reactive nature of the chloropropyl group in this compound makes it a suitable starting point for the synthesis of such probes.
For example, the chloropropyl chain can be modified to include a reporter group, such as a fluorophore or a biotin (B1667282) tag, or a reactive group for covalent modification of a biological target. This allows for the creation of affinity-based probes that can be used to identify and characterize protein targets. nih.gov Thiazole-based compounds have been designed as inhibitors of various enzymes, including protein kinases and thymidine (B127349) phosphorylase, and their mechanism of action has been studied using such probes. rsc.orgnih.govnih.govacs.orgnih.goved.ac.uk
Furthermore, thiazole orange, a fluorescent dye containing a benzothiazole (B30560) moiety, has been incorporated into oligonucleotide probes to detect DNA and RNA. rsc.org This demonstrates the utility of the thiazole scaffold in creating tools for studying nucleic acid interactions. The potential exists to functionalize this compound to create novel probes for investigating a wide range of biological processes at the molecular level.
Integration into Scaffold Design for Chemical Biology Investigations
In the field of chemical biology, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govbohrium.com The 1,3-thiazole ring is considered a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds. researchgate.netbohrium.comnih.govnih.govnih.gov This makes this compound an attractive starting point for the design and synthesis of compound libraries for chemical biology investigations.
The reactive chloropropyl group provides a convenient handle for diversification, allowing for the rapid generation of a multitude of analogs with different substituents. This approach is central to fragment-based drug discovery, where small, simple molecules (fragments) are screened for binding to a biological target, and then elaborated to create more potent and selective ligands. nih.govnih.gov The thiazole core of this compound serves as an excellent fragment that can be grown or linked to other fragments to explore the chemical space around a target's binding site.
Researchers have synthesized and evaluated libraries of thiazole derivatives for various biological activities, including antibacterial, antifungal, and anticancer properties. bohrium.comnih.govmdpi.com These studies often involve the systematic modification of the thiazole scaffold to understand structure-activity relationships and to identify lead compounds for further development. The versatility of this compound makes it an ideal building block for such endeavors, facilitating the exploration of new chemical entities with potential therapeutic value. nih.gov
Future Directions and Research Gaps
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of thiazole (B1198619) derivatives often involves methods that are not environmentally friendly, utilizing hazardous reagents and generating significant waste. researchgate.netnih.gov Consequently, a major area of future research is the development of greener and more efficient synthetic pathways. bepls.com Key areas of focus include:
Green Solvents and Catalysts: The use of eco-friendly solvents like water, alcohols, and ionic liquids is being explored to replace traditional volatile organic solvents. bohrium.com Similarly, the development of recyclable and non-toxic catalysts, such as biocatalysts, phase-transfer catalysts, and nanocomposites, is a priority to minimize waste and improve reaction efficiency. bohrium.comnih.gov
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis are gaining traction. researchgate.netbepls.com These methods can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. bohrium.com
Atom Economy: Future synthetic strategies will increasingly focus on maximizing the incorporation of all starting materials into the final product, a principle known as atom economy. bohrium.com Multi-component, one-pot reactions are particularly promising in this regard as they can streamline processes and reduce the number of purification steps. bepls.com
| Synthetic Approach | Key Advantages | References |
| Green Solvents (e.g., Water, Ionic Liquids) | Reduced toxicity, biodegradability, non-flammability. | bohrium.com |
| Green Catalysts (e.g., Biocatalysts, Nanoparticles) | Reusability, reduced waste, high selectivity. | bohrium.comnih.gov |
| Microwave & Ultrasound Irradiation | Shorter reaction times, improved yields, energy efficiency. | researchgate.netbepls.combohrium.com |
| Multi-component Reactions | Increased atom economy, simplified procedures. | bepls.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The functional groups present in 5-(3-Chloropropyl)-1,3-thiazole and its derivatives offer a rich landscape for exploring new chemical reactions. The thiazole ring itself, along with the reactive chloropropyl side chain, can participate in a variety of transformations. ontosight.aievitachem.com
Future research will likely focus on:
Catalytic Functionalization: Developing new catalytic systems, including those based on transition metals like palladium, to achieve selective functionalization of the thiazole ring and the side chain. rsc.orgacs.orgrsc.org This includes exploring C-H activation, cross-coupling reactions, and asymmetric transformations to introduce new chemical entities with high precision.
Dearomatization Reactions: Catalytic asymmetric dearomatization (CADA) of thiazole and other heteroaromatic systems is an emerging area. nih.gov This strategy allows for the synthesis of complex three-dimensional structures from flat aromatic precursors.
Novel Ring-Forming Reactions: The development of one-pot, multi-component reactions to construct complex heterocyclic systems incorporating the thiazole motif is an ongoing effort. researchgate.net These methods offer efficient routes to novel molecular architectures.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov For thiazole derivatives, computational modeling can accelerate the design and discovery process in several ways:
Predicting Reactivity and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of thiazole derivatives and predict their reactivity, spectroscopic properties, and potential binding sites for biological targets. acs.orgresearchgate.net
Virtual Screening and Molecular Docking: Molecular docking studies are widely used to predict the binding interactions of small molecules with proteins and other biological macromolecules. mdpi.comnih.govrsc.orgacs.orgnih.gov This allows for the virtual screening of large libraries of thiazole derivatives to identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models, often developed using machine learning algorithms, can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This can guide the design of new derivatives with improved potency.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the stability of binding interactions over time. rsc.orgnih.gov
| Computational Technique | Application in Thiazole Research | References |
| Density Functional Theory (DFT) | Predicting reactivity, electronic structure, and spectroscopic properties. | acs.orgresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | mdpi.comnih.govrsc.orgacs.orgnih.gov |
| QSAR | Guiding the design of new derivatives with enhanced biological activity. | nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | rsc.orgnih.gov |
Strategic Design for Specific Molecular Interactions in Chemical Biology
The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. researchgate.netacs.org The strategic design of thiazole derivatives, including those derived from this compound, for specific molecular interactions is a key area of future research.
This involves:
Target-Oriented Synthesis: Designing and synthesizing thiazole derivatives that are tailored to interact with specific biological targets, such as enzymes or receptors, implicated in disease. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of thiazole derivatives and evaluating the impact on their biological activity to understand the key structural features required for potency and selectivity. nih.gov
Hybrid Molecules: Creating hybrid compounds that combine the thiazole moiety with other pharmacologically active heterocycles to achieve synergistic or multi-target effects. acs.orgnih.gov
Probing Biological Systems: Developing fluorescently labeled or otherwise functionalized thiazole derivatives as chemical probes to study biological processes. nih.gov
The continued exploration of these research avenues will undoubtedly lead to the discovery of new thiazole-based compounds with a wide range of applications in medicine, agriculture, and materials science.
Q & A
Q. What are the common synthetic routes for 5-(3-chloropropyl)-1,3-thiazole derivatives?
The synthesis of this compound derivatives typically involves condensation reactions using thiourea and α-bromo intermediates. For example, a chlorosubstituted aryl thiazole derivative was synthesized by reacting 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione with thiourea under reflux conditions. Subsequent functionalization steps, such as treatment with α-bromo-2-hydroxy-3,5-dichloroacetophenone and KSCN in acetic acid, yield advanced thiazole derivatives . Ultrasonic techniques can further optimize nanoparticle formation for enhanced reactivity .
Q. What spectroscopic methods are used to characterize this compound derivatives?
Characterization relies on UV-Vis, IR, and NMR spectroscopy. For instance, UV spectra (e.g., Spectrum No. 1 in ) identify π→π* transitions in the thiazole ring. IR spectroscopy confirms functional groups like C-S (650–900 cm⁻¹) and N-H (3100–3500 cm⁻¹). ¹H NMR is critical for regioselectivity analysis: singlet peaks at δH 2.38–2.57 ppm correspond to methyl protons, while downfield NH resonances (δH 10.46–10.89 ppm) confirm thiazole ring formation .
Q. How are thiazole derivatives purified post-synthesis?
Crystallization from ethanol or cyclohexane is commonly employed. For example, intermediates like 5-(2’-hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-2-[(2-hydroxy-3,5-dichlorophenyl)ethanonylamino]-1,3-thiazole (J’) were isolated via dilution with water followed by ethanol crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in thiazole ring formation?
Key parameters include solvent choice (e.g., acetic acid for KSCN reactions), reflux duration (4.5 hours for cyclization), and stoichiometric control. Ultrasonic methods reduce particle size, enhancing surface area and reaction efficiency. For example, nanoparticles of J, J’, and J’’ were synthesized ultrasonically, improving antibacterial activity .
Q. What in vitro methods assess the antibacterial activity of thiazole derivatives?
The agar disc diffusion method is widely used. In one study, derivatives were tested against Gram-positive (Staphylococcus pneumoniae, S. aureus) and Gram-negative (Escherichia coli, Pseudomonas fluorescens) bacteria. Activity is quantified via inhibition zone diameter, with nanoparticle forms showing enhanced efficacy due to increased bioavailability .
Q. How does substituent variation impact the bioactivity of this compound derivatives?
Substituents like dichlorophenyl groups enhance antibacterial activity by increasing lipophilicity and membrane penetration. For instance, compound J’’ (with a mercapto-imidazolo group) exhibited superior activity compared to J and J’ due to additional sulfur-mediated interactions with bacterial enzymes .
Q. How can Suzuki-Miyaura cross-coupling functionalize thiazole derivatives?
Boronate esters (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) enable coupling with aryl halides. A protocol involves lithiation of 2-(trimethylsilyl)-1,3-thiazole followed by triisopropylborate addition. The resulting boronate ester reacts with pinacol to stabilize the intermediate, enabling subsequent cross-coupling .
Analytical and Mechanistic Challenges
Q. What challenges arise in analyzing regioselectivity during thiazole synthesis?
Regioselectivity is confirmed via ¹H NMR. For example, para-substituted phenyl groups in 5-acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole produce a "roofing effect" (δH 7.21–7.59 ppm), while NH resonance shifts confirm correct cyclization .
Q. How do solvent systems influence thiazole derivative stability?
Polar aprotic solvents (e.g., THF) stabilize intermediates during lithiation and boronate formation. Post-synthesis, storage in anhydrous conditions prevents hydrolysis of chloropropyl groups, as seen in derivatives like ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-1,3-thiazole-5-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
